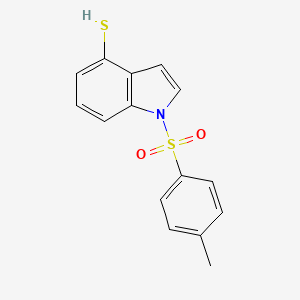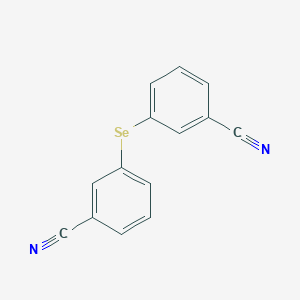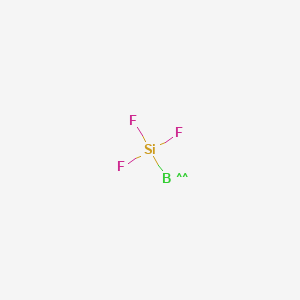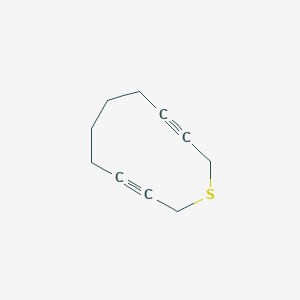
1,1,3-Triiodooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Triiodooctane is an organic compound characterized by the presence of three iodine atoms attached to an octane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Iodine or iodine-containing compounds.
Solvents: Organic solvents such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactors: Agitators, reaction circuits, or bubble columns.
Purification: Distillation or recrystallization to obtain pure this compound.
化学反应分析
Types of Reactions
1,1,3-Triiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl halides or other substituted octane derivatives.
Oxidation: Formation of octanoic acid or other oxidized products.
Reduction: Formation of deiodinated octane derivatives.
科学研究应用
1,1,3-Triiodooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
1,1,3-Triiodopropane: Similar structure but with a shorter carbon chain.
1,1,3-Triiodobutane: Similar structure with a four-carbon chain.
1,1,3-Triiodohexane: Similar structure with a six-carbon chain.
Uniqueness
1,1,3-Triiodooctane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
116341-79-8 |
|---|---|
分子式 |
C8H15I3 |
分子量 |
491.92 g/mol |
IUPAC 名称 |
1,1,3-triiodooctane |
InChI |
InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3 |
InChI 键 |
MIUWTLNRFCCCIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC(I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



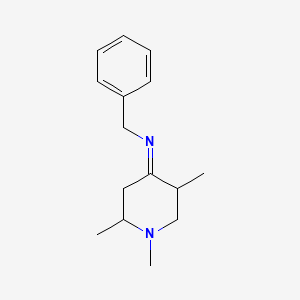
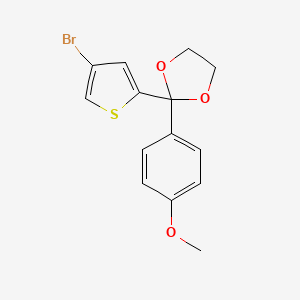


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

